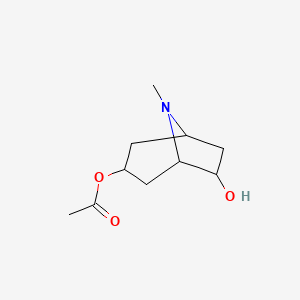
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is a heterocyclic compound with the molecular formula C7H11N5O It is a derivative of pteridine and is known for its unique structure, which includes a pteridine ring system with an amino group at position 2 and a methyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde under acidic conditions can lead to the formation of the desired pteridine derivative. The reaction typically requires a controlled temperature and pH to ensure the correct formation of the pteridine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted pteridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
科学研究应用
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
作用机制
The mechanism of action of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 6-methyltetrahydropterin
- 6-methyl-5,6,7,8-tetrahydropterin
- 6-methyl-5,6,7,8-tetrahydrobopterin
Uniqueness
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is unique due to its specific substitution pattern and ring structure. This uniqueness gives it distinct physical and chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H13N5O |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H13N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3-5,9-10H,2H2,1H3,(H3,8,11,12,13) |
InChI 键 |
GRGWASDEOIBWJS-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC2C(N1)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


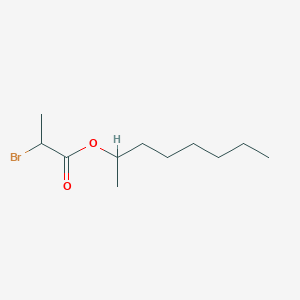
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)

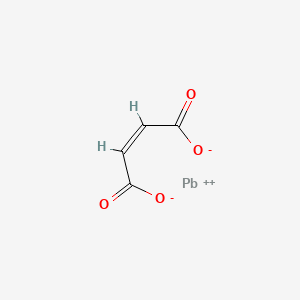
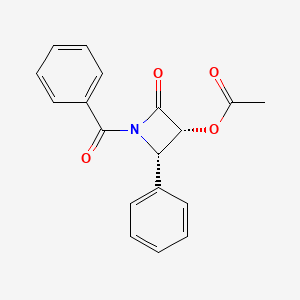
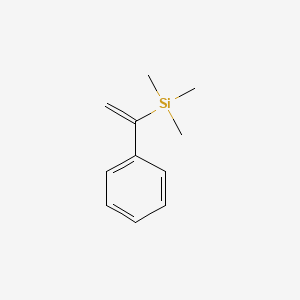
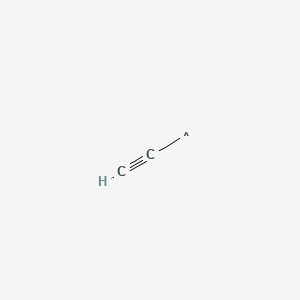
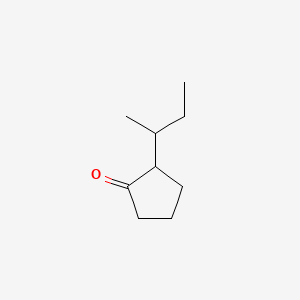

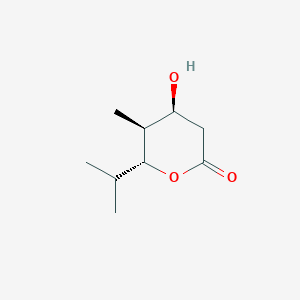
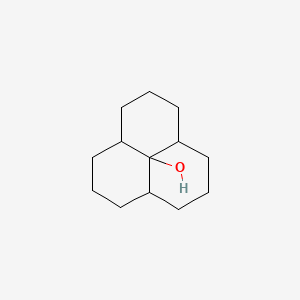
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
